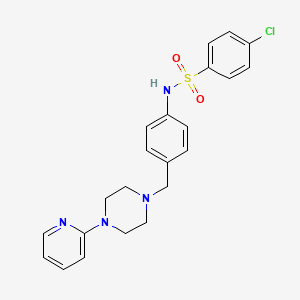

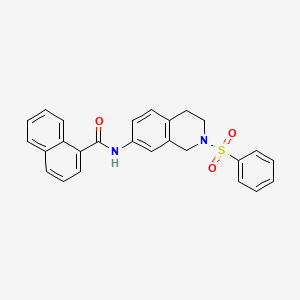

![molecular formula C23H24FN3O5S2 B2555494 Methyl 2-[6-fluoro-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate CAS No. 865198-23-8](/img/structure/B2555494.png)

Methyl 2-[6-fluoro-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperidone derivatives, which are part of the structure of the compound, has been studied extensively . They are generally prepared from the domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours or even 1 day .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, a sulfonyl group, and a methylpiperidin group. Further structural analysis would require more specific data or computational modeling.Aplicaciones Científicas De Investigación

Antitumor Properties

Benzothiazole derivatives, including compounds structurally related to Methyl 2-[6-fluoro-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate, have shown potent antitumor activities. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles demonstrated significant cytotoxicity in vitro against sensitive human breast cancer cell lines while exhibiting minimal activity against nonmalignant and other cancer cell lines. This selective cytotoxicity suggests the potential of such compounds in cancer therapy (Hutchinson et al., 2001).

Radiosensitization Effects

Derivatives of the benzothiazole class have been studied for their effectiveness as radiosensitizers, showing considerable anticancer activity against liver cancer and melanoma cell lines. Compounds with sulfonamide groups combined with methoxy substitution were found to enhance DNA fragmentation, acting as potent derivatives for hepatocellular carcinoma treatment (Majalakere et al., 2020).

Biological and Pharmacological Screening

Various benzothiazole derivatives have been synthesized and evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The studies have shown promising results, indicating the broad biological and pharmacological potential of these compounds. The synthesis methods involve condensing Ethylchloroformate with substituted 2-aminobenzothiazoles, highlighting the chemical versatility and potential applications of these compounds in developing new therapeutic agents (Patel et al., 2009).

Synthesis Techniques

The synthesis and characterization of benzothiazole derivatives have been a key focus of research, with studies detailing the structural and spectroscopic analysis of these compounds. For example, the synthesis of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine was explored, providing insights into the molecular structure and properties through single-crystal X-ray analysis and vibrational spectroscopy. Such research contributes to the understanding of how structural variations influence the biological activities and pharmacological properties of benzothiazole derivatives (Al-Harthy et al., 2019).

Direcciones Futuras

The future directions for research on this compound could include further exploration of its potential biological activities, given the interest in related compounds with high affinity for certain neurotransmitter receptors . Additionally, further studies could explore its synthesis and the properties of its functional groups.

Propiedades

IUPAC Name |

methyl 2-[6-fluoro-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O5S2/c1-15-9-11-26(12-10-15)34(30,31)18-6-3-16(4-7-18)22(29)25-23-27(14-21(28)32-2)19-8-5-17(24)13-20(19)33-23/h3-8,13,15H,9-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVKMONDCKONGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

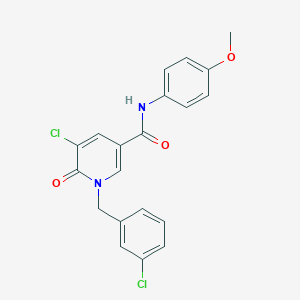

![2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-methylphenylboronic Acid Pinacol Ester](/img/structure/B2555412.png)

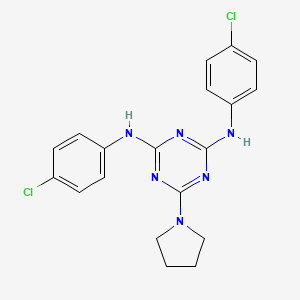

![N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide](/img/structure/B2555419.png)

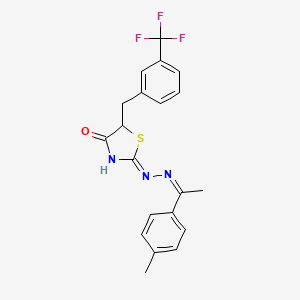

![2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2555421.png)

![N-(2,2-dimethoxyethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2555424.png)

![(2S)-4-Methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid](/img/structure/B2555426.png)

![(Z)-3-butyl-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2555427.png)

![1-(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-phenylbutan-1-one](/img/structure/B2555433.png)

![methyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2555434.png)